molecular formula C14H17N5 B11818958 N-Phenyl-6-(piperazin-1-yl)pyrimidin-4-amine

N-Phenyl-6-(piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B11818958
M. Wt: 255.32 g/mol
InChI Key: CKAOROPICIJWOS-UHFFFAOYSA-N
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Description

N-Phenyl-6-(piperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-6-(piperazin-1-yl)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a phenyl-substituted piperazine. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with N-phenylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-6-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives of the compound can react with nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Phenyl-6-(piperazin-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Phenyl-6-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with similar structural features and potential biological activities.

    5,6-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-d]pyrimidin-4-amine: Another heterocyclic compound with a piperazine moiety and potential therapeutic applications.

Uniqueness

N-Phenyl-6-(piperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and chemical reactivity. Its combination of a phenyl group and a piperazine moiety makes it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

N-phenyl-6-piperazin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C14H17N5/c1-2-4-12(5-3-1)18-13-10-14(17-11-16-13)19-8-6-15-7-9-19/h1-5,10-11,15H,6-9H2,(H,16,17,18)

InChI Key

CKAOROPICIJWOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=NC(=C2)NC3=CC=CC=C3

Origin of Product

United States

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